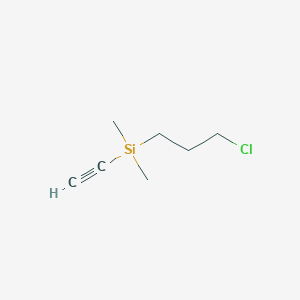![molecular formula C21H16FN5O3 B3009770 N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide CAS No. 1251677-08-3](/img/structure/B3009770.png)
N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3-(3-fluorophenyl)-1,2,4-oxadiazole intermediate through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. This intermediate is then coupled with a pyridazinone derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specialized functions.
Mécanisme D'action
The mechanism of action of N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group and oxadiazole ring may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-3-fluorobenzamide: This compound shares the benzyl and fluorophenyl groups but lacks the oxadiazole and pyridazinone moieties.
Benzyl(4-fluorophenyl)phenylphosphine oxide: This compound contains a fluorophenyl group and a benzyl group but differs significantly in its overall structure and functional groups.
Uniqueness
N-benzyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and pyridazinone core sets it apart from other similar compounds, potentially offering novel interactions and applications.
Propriétés
IUPAC Name |
N-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c22-16-8-4-7-15(11-16)20-24-21(30-26-20)17-9-10-19(29)27(25-17)13-18(28)23-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVCWNPPPSNLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)


![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)


![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)


![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3009709.png)
